(4-Piperidinophenyl)methylamine
Overview
Description
(4-Piperidinophenyl)methylamine is an organic compound with the chemical formula C12H18N2. It is a white solid with amine-like properties and is often used as an intermediate in the synthesis of various drugs. This compound has significant application value in medicinal chemistry, particularly in the synthesis of antidepressants, analgesic drugs, and anticancer drugs .
Preparation Methods
The preparation of (4-Piperidinophenyl)methylamine typically involves the following steps:
Condensation Reaction: 4-piperidinealdehyde and benzyl alcohol are reacted in the presence of sodium hydroxide to form (4-Piperidinophenyl)methanol.
Amination Reaction: (4-Piperidinophenyl)methanol is then reacted with methylamine to yield the final product, this compound.
Chemical Reactions Analysis
(4-Piperidinophenyl)methylamine undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding amides or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the amine group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like alkyl halides.
Scientific Research Applications
(4-Piperidinophenyl)methylamine has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of complex organic molecules.
Biology: It serves as a building block for the synthesis of biologically active compounds.
Medicine: It is involved in the development of drugs for treating depression, pain, and cancer.
Industry: It is used in the production of various pharmaceuticals and fine chemicals.
Mechanism of Action
The mechanism of action of (4-Piperidinophenyl)methylamine involves its interaction with specific molecular targets and pathways. It acts primarily by binding to receptors or enzymes, thereby modulating their activity. For example, in the case of antidepressants, it may inhibit the reuptake of neurotransmitters like serotonin, leading to increased levels of these neurotransmitters in the brain .
Comparison with Similar Compounds
(4-Piperidinophenyl)methylamine can be compared with other similar compounds such as:
4-Piperidinobenzylamine: Similar structure but different functional groups.
4-Piperidin-1-ylphenylmethanamine: Similar structure with variations in the amine group.
4-Piperidin-1-ylbenzylamine: Similar structure with different substituents on the benzyl group. The uniqueness of this compound lies in its specific chemical structure, which imparts distinct reactivity and biological activity.
Biological Activity
(4-Piperidinophenyl)methylamine, a compound with the molecular formula CHN, is recognized for its potential biological activities, particularly in the context of neurological and psychiatric disorders. This article aims to provide a comprehensive overview of its biological activity, supported by research findings, case studies, and data tables.
Chemical Structure and Properties
The compound consists of a piperidine ring attached to a phenyl group via a methylamine linkage. This unique structure contributes to its interaction with various biological targets.
This compound has been studied for its interaction with nicotinic acetylcholine receptors (nAChRs), which are integral in various neurological processes. The compound's ability to modulate nAChR activity suggests potential therapeutic applications in treating conditions like Alzheimer's disease, Parkinson's disease, and schizophrenia .
1. Neuropharmacological Effects
Research indicates that this compound acts as an agonist at specific nAChR subtypes. This activity is crucial for enhancing cognitive functions and providing neuroprotective effects. The compound has shown promise in preclinical studies for its ability to alleviate symptoms associated with neurodegenerative diseases .
2. Analgesic Properties
The compound's analgesic potential stems from its interaction with nAChRs, which play a role in pain modulation. Studies have suggested that derivatives of this compound may provide pain relief comparable to traditional analgesics while exhibiting a different side effect profile .
Case Study 1: Nicotinic Receptor Modulation
A study explored the efficacy of this compound in modulating nAChR subtypes C and CB. The results demonstrated that the compound selectively enhanced receptor activity, leading to improved cognitive performance in animal models .
Case Study 2: Analgesic Activity
In another investigation, the analgesic effects of this compound were evaluated in rodent models. The compound significantly reduced pain responses compared to controls, indicating its potential as a non-opioid analgesic agent .
Data Tables
Properties
IUPAC Name |
(4-piperidin-1-ylphenyl)methanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2/c13-10-11-4-6-12(7-5-11)14-8-2-1-3-9-14/h4-7H,1-3,8-10,13H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WROBJEHXMLQDQP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=CC=C(C=C2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70383771 | |
Record name | 1-[4-(Piperidin-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
214759-73-6 | |
Record name | 1-[4-(Piperidin-1-yl)phenyl]methanamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70383771 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | (4-PIPERIDINOPHENYL)METHYLAMINE | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.